Phenol, 2-cyclohexyl-4-(1-phenylethyl)-
CAS No.: 62737-77-3
Cat. No.: VC19454805
Molecular Formula: C20H24O
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62737-77-3 |
|---|---|
| Molecular Formula | C20H24O |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 2-cyclohexyl-4-(1-phenylethyl)phenol |
| Standard InChI | InChI=1S/C20H24O/c1-15(16-8-4-2-5-9-16)18-12-13-20(21)19(14-18)17-10-6-3-7-11-17/h2,4-5,8-9,12-15,17,21H,3,6-7,10-11H2,1H3 |
| Standard InChI Key | FUOMKAZVJKCGQF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C3CCCCC3 |
Introduction
Structural Identification and Nomenclature
Molecular Architecture
The compound’s systematic name, 2-cyclohexyl-4-(1-phenylethyl)phenol, reflects its substitution pattern on the phenolic ring:
-
Cyclohexyl group: A six-membered saturated hydrocarbon ring attached at the benzene ring’s 2-position.
-
1-Phenylethyl group: A benzyl-substituted ethyl chain (-CH₂CH₂C₆H₅) at the 4-position.
The molecular formula is C₂₀H₂₂O, with a molecular weight of 278.39 g/mol. Key structural features include:
-
A hydroxyl (-OH) group at the 1-position, conferring acidity (pKa ≈ 10–12) .
-
Steric hindrance from the bulky cyclohexyl and phenylethyl substituents, which influence reactivity and solubility.
Table 1: Comparative Structural Data for Analogous Phenolic Compounds
Synthesis and Reaction Pathways
Electrophilic Aromatic Substitution (EAS)
Phenolic compounds are typically synthesized via EAS, where electron-donating groups (e.g., -OH) direct incoming electrophiles to ortho/para positions . For 2-cyclohexyl-4-(1-phenylethyl)phenol, the synthesis likely involves sequential alkylation steps:
-
Initial Alkylation: Introduction of the cyclohexyl group via Friedel-Crafts alkylation using cyclohexyl chloride in the presence of a Lewis acid (e.g., AlCl₃).
-
Secondary Alkylation: Para-substitution with 1-phenylethyl bromide under similar conditions, leveraging the hydroxyl group’s activating effect .
Challenges in Synthesis
-
Steric Effects: The bulky substituents hinder reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
-
Regioselectivity: Competing ortho/para-directing effects may require protective group strategies (e.g., silylation of -OH) to achieve desired substitution patterns .
Reaction Scheme:
Physicochemical Properties
Thermodynamic Parameters
Based on analogues , the compound exhibits:
-
Boiling Point: Estimated 300–320°C (cf. 257.1°C for 2-cyclohexyl-4-methylphenol ).
-
Density: ~1.05–1.10 g/cm³ (similar to cyclohexyl-substituted phenols ).
-
LogP: Predicted 5.2–5.8, indicating high lipophilicity due to aromatic and aliphatic hydrocarbon groups .
Spectroscopic Characteristics
-
IR Spectroscopy: Strong -OH stretch (~3300 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C-H bends (~700–900 cm⁻¹).
-
NMR:
Applications and Industrial Relevance
Antioxidant Properties
Bulky phenolic compounds often act as radical scavengers in polymers and fuels. The cyclohexyl and phenylethyl groups enhance steric protection of the -OH group, improving antioxidant efficacy .
Pharmaceutical Intermediates
Structurally similar phenols are precursors to analgesics and disinfectants. The 1-phenylethyl moiety may confer affinity for biological targets (e.g., neurotransmitter receptors) .
Material Science
High thermal stability and hydrophobicity make it suitable for:
Regulatory and Environmental Considerations
Regulatory Status
Environmental Impact
-
Biodegradability: Low due to aromaticity; potential for bioaccumulation.
-
Waste Management: Incineration with scrubbers to prevent phenolic emissions.
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
-
Structure-Activity Relationships: Correlating substituent effects with antioxidant/pharmacological activity.
-
Green Chemistry Approaches: Solvent-free alkylation using ionic liquids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume